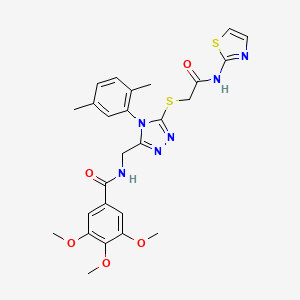
N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The key precursor N- (1H-benzo [d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacted with various secondary amines in boiling ethanol to yield acrylonitriles .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has demonstrated that certain 1,2,4-triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have been tested for their selectivity towards cancer cells and identified as potential candidates for further investigation as anticancer agents. Specifically, certain derivatives have shown notable activity in 3D cell cultures, suggesting their potential in targeting complex tumor environments (Šermukšnytė et al., 2022).
Antifungal Effects
Triazole-oxadiazole compounds, closely related to the chemical structure , have displayed potent antifungal activities against various Candida species. These compounds have been shown to induce apoptotic effects on Candida cells, offering a potential route for developing new antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Applications
Several triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating their potential use in treating bacterial and fungal infections (Singh et al., 2010).
Antioxidant Ability
Some triazole derivatives, structurally related to the compound of interest, have demonstrated notable antioxidant properties. For instance, certain compounds have exhibited higher antioxidant ability than standard controls in assays, suggesting their potential use as antioxidants in various applications (Šermukšnytė et al., 2022).
Herbicidal Activity
Triazole derivatives have been explored for their potential as herbicides, particularly as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism. Some compounds have exhibited potent herbicidal activity with broad-spectrum efficacy, suggesting their potential application in agriculture (Zuo et al., 2013).
Eigenschaften
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S2/c1-15-6-7-16(2)18(10-15)32-21(30-31-26(32)39-14-22(33)29-25-27-8-9-38-25)13-28-24(34)17-11-19(35-3)23(37-5)20(12-17)36-4/h6-12H,13-14H2,1-5H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOOLNERQNXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


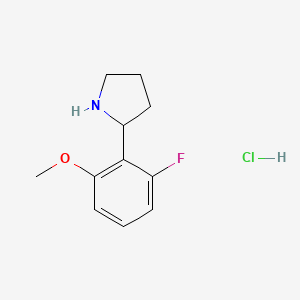
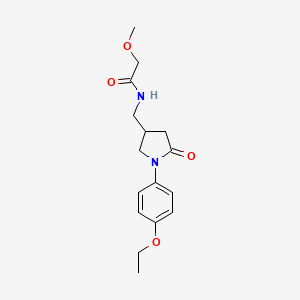
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)

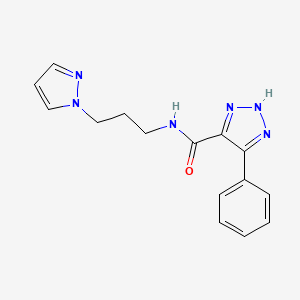
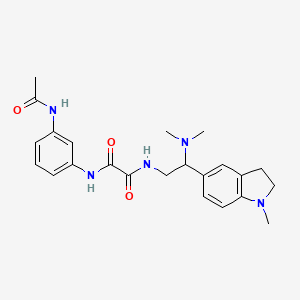
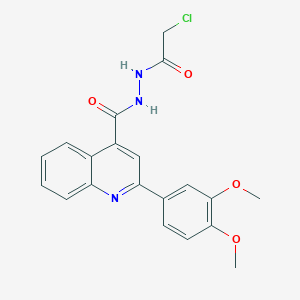
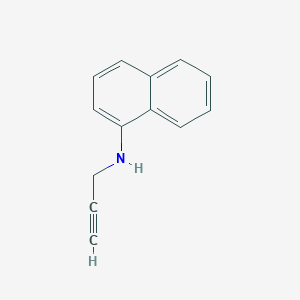
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2462198.png)
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)